molecular formula C5H2Br2N4O B14897200 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one

Cat. No.: B14897200
M. Wt: 293.90 g/mol
InChI Key: ARZQBOBGPQMMNI-UHFFFAOYSA-N
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Description

5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one is a heterocyclic compound that belongs to the class of imidazo[5,1-f][1,2,4]triazinones This compound is characterized by the presence of two bromine atoms at positions 5 and 7 of the imidazo ring, which imparts unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one typically involves a multi-step process starting from readily available imidazole derivatives. One common synthetic route includes the following steps:

Industrial Production Methods

For large-scale production, the synthesis can be optimized by using continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted imidazo[5,1-f][1,2,4]triazinones, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one exerts its effects is primarily through its interaction with specific molecular targets. The bromine atoms enhance its reactivity, allowing it to form covalent bonds with target proteins or nucleic acids. This interaction can disrupt normal cellular processes, leading to antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[5,1-f][1,2,4]triazin-4(3H)-one: Lacks the bromine atoms and has different reactivity and applications.

    5,7-Dichloroimidazo[5,1-f][1,2,4]triazin-4(1H)-one: Similar structure but with chlorine atoms instead of bromine, leading to different chemical properties.

    5,7-Difluoroimidazo[5,1-f][1,2,4]triazin-4(1H)-one:

Uniqueness

The presence of bromine atoms in 5,7-Dibromoimidazo[5,1-f][1,2,4]triazin-4(1H)-one imparts unique chemical properties, such as increased reactivity and the ability to form specific covalent bonds with biological targets. This makes it a valuable compound in medicinal chemistry and materials science.

Properties

Molecular Formula

C5H2Br2N4O

Molecular Weight

293.90 g/mol

IUPAC Name

5,7-dibromo-3H-imidazo[5,1-f][1,2,4]triazin-4-one

InChI

InChI=1S/C5H2Br2N4O/c6-3-2-4(12)8-1-9-11(2)5(7)10-3/h1H,(H,8,9,12)

InChI Key

ARZQBOBGPQMMNI-UHFFFAOYSA-N

Canonical SMILES

C1=NN2C(=C(N=C2Br)Br)C(=O)N1

Origin of Product

United States

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